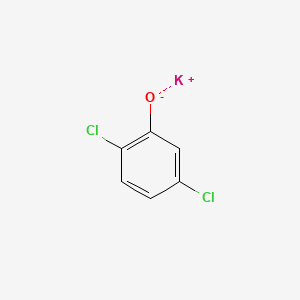
Potassium 2,5-dichlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO . It is also known as potassium 2,5-dichlorophenoxide .
Synthesis Analysis
The synthesis of this compound can be achieved through solid-liquid phase transfer catalysis . Another method involves the carboxylation of this compound with carbon dioxide in xylene at elevated pressure .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 potassium atom, and 1 oxygen atom . The molecular weight is 201.09172 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Triclosan through solid-liquid phase transfer catalysis . It can also react with carbon dioxide in a carboxylation reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.09172 . The density of the compound is 1.458 g/cm3 . The boiling point is 214.6ºC at 760 mmHg , and the melting point is 59-60ºC .Safety and Hazards
Propiedades
Número CAS |
68938-81-8 |
|---|---|
Fórmula molecular |
C6H4Cl2KO |
Peso molecular |
202.10 g/mol |
Nombre IUPAC |
potassium;2,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |
Clave InChI |
QQDAXBKAPINROG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)Cl.[K] |
| 68938-81-8 | |
Descripción física |
Liquid |
Números CAS relacionados |
583-78-8 (Parent) |
Sinónimos |
2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
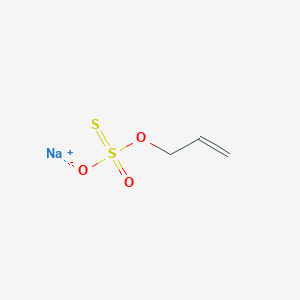
![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)
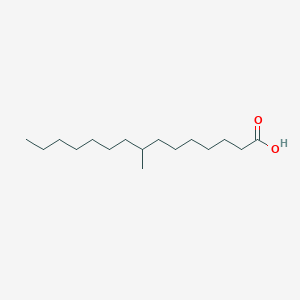


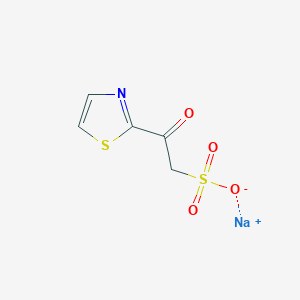


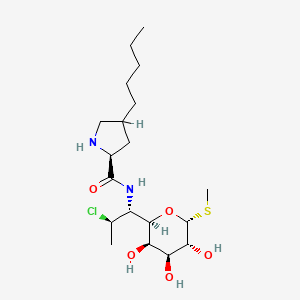
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)


![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
